molecular formula C12H18N2O B2500747 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2198020-02-7

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine

Cat. No.: B2500747
CAS No.: 2198020-02-7
M. Wt: 206.289
InChI Key: ICJGCDWEYSGPPQ-UHFFFAOYSA-N
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Description

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is a chemical compound that features a pyridine ring substituted with a methyl group and a methoxy group linked to a methylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine typically involves the reaction of 2-methyl-5-hydroxypyridine with 1-methyl-2-pyrrolidinemethanol under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the methoxy linkage .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with a suitable catalyst can be employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyridine ring and the pyrrolidine moiety contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • **2-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine
  • 1-Methyl-2-pyrrolidinemethanol
  • 2-Methylpyridine derivatives

Uniqueness

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and pyrrolidine rings enhances its versatility in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-5-6-13-12(8-10)15-9-11-4-3-7-14(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJGCDWEYSGPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OCC2CCCN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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